

Application Notes and Protocols: A-922500 Administration in Zucker Fatty Rat Models

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Compound of Interest			
Compound Name:	A 922500		
Cat. No.:	B1666454	Get Quote	

Audience: Researchers, scientists, and drug development professionals.

Introduction

A-922500 is a potent, selective, and orally bioavailable inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1).[1][2] DGAT-1 is a key enzyme that catalyzes the final step in triglyceride (TG) synthesis.[2] Its inhibition presents a promising therapeutic strategy for metabolic disorders like obesity, type 2 diabetes, and dyslipidemia.[2][3]

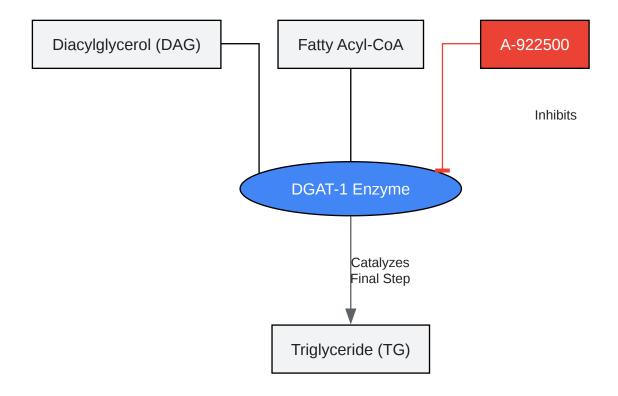
The Zucker fatty rat is a well-established genetic model for obesity and insulin resistance. These rats exhibit a Mendelian recessive trait (fa/fa) causing a mutation in the leptin receptor gene, which leads to hyperphagia, obesity, hyperinsulinemia, and hyperlipidemia, making them a suitable preclinical model to study the effects of compounds like A-922500.

These notes provide detailed protocols and summarize the metabolic effects of administering A-922500 in the Zucker fatty rat model.

Mechanism of Action: DGAT-1 Inhibition

A-922500 selectively inhibits the DGAT-1 enzyme, which is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This action blocks the final and committed step of triglyceride biosynthesis. A-922500 is highly selective for DGAT-1 over DGAT-2 and other acyltransferases like ACAT1 and ACAT2. This targeted inhibition leads to reduced triglyceride synthesis and has significant downstream effects on lipid metabolism.





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Caption: A-922500 inhibits the DGAT-1 enzyme, blocking triglyceride synthesis.

Data Presentation: Effects of A-922500 in Zucker Fatty Rats

Chronic oral administration of A-922500 for 14 days demonstrated significant improvements in the lipid profiles of Zucker fatty rats. The data below summarizes the key findings.



Parameter	Dose (mg/kg)	Outcome	Reference
Serum Triglycerides	3 mg/kg	39% Reduction	
Free Fatty Acids (FFA)	3 mg/kg	32% Reduction	
HDL-Cholesterol	3 mg/kg	25% Increase	-
LDL/HDL Ratio	0.3 mg/kg	Significantly Improved	-
LDL/HDL Ratio	3 mg/kg	Significantly Improved	-
Body Weight	All doses	No Significant Effect	-

Experimental Protocols

Protocol 1: Chronic 14-Day Efficacy Study in Zucker Fatty Rats

This protocol details a study to evaluate the long-term effects of A-922500 on metabolic parameters.

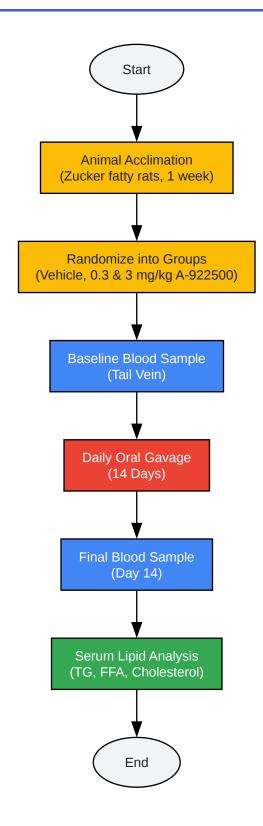
1. Animal Model:

- Male Zucker fatty (fa/fa) rats.
- Age-matched lean (fa/+) littermates can be used as controls.
- Acclimate animals for at least one week before the study begins.
- 2. Dosing Solution Preparation:
- Compound: A-922500 (Purity ≥98%).
- Solubility: A-922500 is soluble in DMSO (≥ 50 mg/mL).
- Vehicle: A suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
- Preparation: Prepare a stock solution in DMSO and then dilute to the final concentration in the chosen vehicle. Prepare fresh daily.



- 3. Experimental Groups:
- Group 1: Vehicle control (e.g., 0.5% methylcellulose).
- Group 2: A-922500 (0.3 mg/kg).
- Group 3: A-922500 (3 mg/kg).
- 4. Administration:
- Route: Oral gavage (p.o.).
- · Frequency: Once daily.
- Duration: 14 consecutive days.
- 5. Sample Collection and Analysis:
- Collect baseline blood samples via tail vein before the first dose.
- Collect final blood samples at the end of the 14-day treatment period.
- Separate serum and store at -80°C until analysis.
- Analyze serum for triglycerides, free fatty acids, total cholesterol, HDL, and LDL levels using standard commercial assay kits.
- 6. Workflow Diagram:





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Caption: Workflow for a 14-day chronic efficacy study of A-922500.



Protocol 2: Postprandial Hyperlipidemia Model (Acute Lipid Challenge)

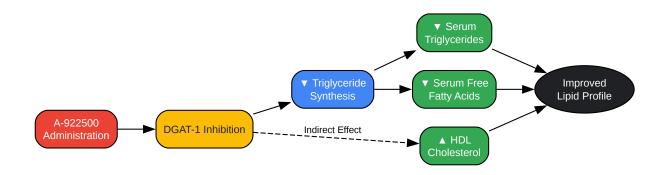
This protocol is used to assess the acute effect of A-922500 on fat absorption.

- 1. Animal Model:
- Zucker fatty rats, fasted overnight (12-16 hours) with free access to water.
- 2. Dosing:
- Administer A-922500 (e.g., 0.03, 0.3, and 3 mg/kg) or vehicle via oral gavage.
- 3. Lipid Challenge:
- 30-60 minutes after compound administration, administer a lipid load (e.g., corn oil) via oral gavage.
- 4. Sample Collection:
- Collect a baseline (pre-dose) blood sample.
- Collect blood samples at regular intervals post-lipid challenge (e.g., 1, 2, 3, and 4 hours).
- 5. Analysis:
- Measure serum triglyceride concentrations at each time point to determine the postprandial triglyceride excursion. A-922500 is expected to dose-dependently attenuate the rise in serum triglycerides.

Summary of Metabolic Consequences

The inhibition of DGAT-1 by A-922500 in Zucker fatty rats initiates a cascade of beneficial metabolic changes, primarily centered on the reduction of triglyceride synthesis and the improvement of dyslipidemia.





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Caption: Logical flow from A-922500 administration to improved lipid profile.

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